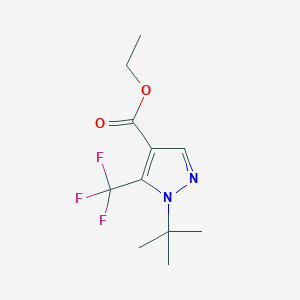

1-(叔丁基)-5-(三氟甲基)-1H-吡唑-4-羧酸乙酯

描述

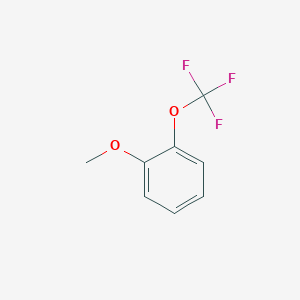

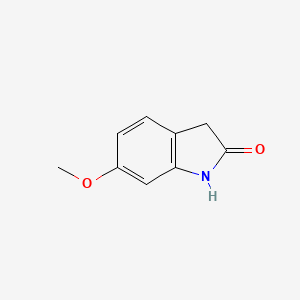

Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, also known as ETBTFPC, is a novel small molecule compound with a wide range of applications in the scientific research field. It is a member of the pyrazole-4-carboxylate family, and has been extensively studied for its unique chemical and biological properties.

科学研究应用

合成方法

1-(叔丁基)-5-(三氟甲基)-1H-吡唑-4-羧酸乙酯及其相关化合物已通过各种化学途径合成。例如,与目标化合物具有结构相似性的新型卤代取代吡唑并[5,1-c][1,2,4]三嗪,是通过在三甲基甲硅烷基卤化物存在下用叔丁基亚硝酸酯对氨基三嗪进行重氮化反应合成的。一种涉及吡唑三嗪羧酸与碘/三乙胺反应,然后用 NaBH4 处理的新方法被开发用于温和脱羧,从而产生新型卤代取代衍生物(Ivanov 等人,2017)。

晶体结构分析

与目标化合物密切相关的化合物的晶体结构,5-氨基-1-[(5?-甲基-1?-叔丁基-4?-吡唑基)羰基]-3-甲硫基-1H-吡唑-4-羧酸乙酯,已被确定,表明它属于单斜空间群 P21/c。初步生物测定表明该化合物具有杀菌和植物生长调节活性(Minga,2005)。

合成方法开发

改进的克莱森缩合-克诺尔反应序列被用于开发一种一步法合成 1,4,5-三芳基-1H-吡唑-3-羧酸乙酯,为药物发现目的提供了对该框架的便利途径(Zhai 等人,2013)。

交叉偶联反应

3-和 5-三氟甲氧基-1H-吡唑-4-羧酸乙酯被用作与各种炔烃的 Sonogashira 型交叉偶联反应中的前体,以合成稠合吡唑,展示了吡唑羧酸酯在有机合成中的多功能性(Arbačiauskienė 等人,2011)。

区域选择性研究

对用叔丁基肼盐酸盐从 4-烷氧基-1,1,1-三氟-3-烯-2-酮合成 1-叔丁基-3(5)-(三氟甲基)-1H-吡唑的合成进行了比较研究,以了解吡唑衍生物形成中的区域选择性(Martins 等人,2012)。

作用机制

Target of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

It’s known that the trifluoromethyl group can participate in trifluoromethylation of carbon-centered radical intermediates . This suggests that the compound might interact with its targets through a radical mechanism.

Biochemical Pathways

The trifluoromethylation process, which this compound might be involved in, can affect various biochemical pathways .

Result of Action

The trifluoromethylation process, which this compound might be involved in, can lead to significant changes at the molecular and cellular level .

生化分析

Biochemical Properties

Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity of the compound in various chemical processes . This compound interacts with enzymes and proteins that are involved in radical-mediated reactions. For instance, it can participate in the formation of carbon-centered radical intermediates, which are crucial in the synthesis of pharmaceuticals and agrochemicals . The interactions between Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate and these biomolecules are primarily based on its ability to stabilize radical intermediates, thereby facilitating the desired chemical transformations.

Cellular Effects

Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been shown to influence various cellular processes. Its impact on cell function includes modulation of cell signaling pathways, gene expression, and cellular metabolism. The trifluoromethyl group in the compound can affect the activity of enzymes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of specific genes involved in cellular growth and differentiation.

Molecular Mechanism

The molecular mechanism of action of Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with various biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to either inhibition or activation of their activity. For example, it can inhibit enzymes involved in metabolic pathways by forming stable complexes with their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, the compound can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency. These binding interactions are crucial for the compound’s ability to modulate biochemical reactions and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or light Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of metabolic pathways and gene expression

Dosage Effects in Animal Models

The effects of Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate vary with different dosages in animal models. At low doses, the compound can modulate metabolic pathways and gene expression without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which adverse effects become prominent. These dosage-dependent effects are critical for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes Additionally, it can affect metabolite levels by altering the balance between different metabolic pathways

Transport and Distribution

The transport and distribution of Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, the compound can bind to intracellular proteins, which can influence its localization and accumulation. These transport and distribution properties are crucial for understanding the compound’s bioavailability and its potential effects on cellular function.

Subcellular Localization

Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications These localization signals can direct the compound to specific organelles, where it can exert its effects on cellular processes

属性

IUPAC Name |

ethyl 1-tert-butyl-5-(trifluoromethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3N2O2/c1-5-18-9(17)7-6-15-16(10(2,3)4)8(7)11(12,13)14/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLLZGMBYZIVGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C(C)(C)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382389 | |

| Record name | Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

852691-03-3 | |

| Record name | Ethyl 1-(1,1-dimethylethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852691-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid](/img/structure/B1351078.png)

![N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine](/img/structure/B1351083.png)